molecular formula C18H20N2O2 B563941 Benzene, 1,4-bis(2-furfuryliminomethyl)- CAS No. 105482-83-5

Benzene, 1,4-bis(2-furfuryliminomethyl)-

Cat. No.: B563941
CAS No.: 105482-83-5
M. Wt: 296.37
InChI Key: XTAMEXZTNDBIEN-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(2-furfuryliminomethyl)- (CAS: Not provided in evidence) is a benzene derivative functionalized with two furfuryliminomethyl groups at the 1,4-positions. The compound features a central benzene ring substituted with imine-linked furfuryl moieties, which confer unique electronic and steric properties. While direct experimental data on this compound is absent in the provided evidence, structural analogs and computational studies allow for extrapolation of its characteristics and applications, particularly in optoelectronics, metal coordination, and nanomaterials .

Properties

CAS No.

105482-83-5

Molecular Formula

C18H20N2O2

Molecular Weight

296.37

IUPAC Name

N-(2-methyl-3H-furan-2-yl)-1-[4-[(2-methyl-3H-furan-2-yl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C18H20N2O2/c1-17(9-3-11-21-17)19-13-15-5-7-16(8-6-15)14-20-18(2)10-4-12-22-18/h3-8,11-14H,9-10H2,1-2H3

InChI Key

XTAMEXZTNDBIEN-UHFFFAOYSA-N

SMILES

CC1(CC=CO1)N=CC2=CC=C(C=C2)C=NC3(CC=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2-furfuryliminomethyl)- typically involves the condensation reaction between 1,4-diformylbenzene and furfurylamine . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(2-furfuryliminomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis(2-furfuryliminomethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzene, 1,4-bis(2-furfuryliminomethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2-furfuryliminomethyl)- involves its interaction with various molecular targets. The imine groups can form covalent bonds with

Comparison with Similar Compounds

Structural and Electronic Features

1,4-Bis(4-methylstyryl)benzene (BSB-Me)
  • Structure : Substituted with styryl groups (vinyl-linked methylbenzene) at 1,4-positions.
  • Key Differences: Styryl groups are purely hydrocarbon with extended π-conjugation, whereas furfuryliminomethyl groups introduce heteroatoms (N, O) and imine bonds. The imine group in the target compound may enhance electron delocalization and dipole moments compared to styryl’s nonpolar structure.
  • Impact on Properties: BSB-Me forms spherical nanocrystals (60 nm) with blue-shifted absorption and red-shifted emission in aqueous dispersion due to quantum confinement effects.
1,4-Bis(imidazol-1-ylmethyl)benzene (bix)
  • Structure : Imidazole groups linked via methylene bridges.
  • Key Differences :
    • Imidazole is a stronger Lewis base than furfurylimine, favoring metal coordination.
    • Furfurylimine’s oxygen atoms may introduce additional hydrogen-bonding sites.
  • Impact on Properties: Bix forms stable Zn²⁺ complexes for fluorescence sensitization of drugs like furosemide.
1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene
  • Structure : Carboxy-oxo groups conjugated to the benzene ring.
  • Key Differences :
    • Carboxy-oxo substituents are electron-withdrawing, while furfurylimine groups are electron-donating due to the lone pairs on N and O.
  • Impact on Properties: Theoretical studies (HF/DFT/MP2) show carboxy-oxo derivatives exhibit high hyperpolarizability (β ~ 1,200 × 10⁻³⁰ esu), making them suitable for nonlinear optics. The target compound’s imine-furan system may achieve comparable or enhanced optical nonlinearities due to extended conjugation and charge transfer .

Physical and Chemical Properties

Solubility and Stability
  • 1,4-Bis(trichloromethyl)benzene: Highly hydrophobic and thermally stable (mp: 106–110°C) but hazardous due to Cl substituents.
  • 1,4-Bis(phenylmethyl)benzene: Nonpolar benzyl groups result in low aqueous solubility. In contrast, the target compound’s polar imine and furan groups may enhance solubility in polar solvents, facilitating biomedical or catalytic applications .
Crystallinity and Morphology
  • BSB-Me nanocrystals adopt spherical morphologies due to isotropic growth in water-THF systems. The target compound’s asymmetric substituents may lead to anisotropic crystal growth (e.g., rods or platelets), influenced by hydrogen bonding from imine groups .

Reactivity and Functionalization

  • Metal Coordination : Unlike bix, which binds Zn²⁺ via imidazole N atoms, the target compound’s imine N and furan O may chelate transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or ion sensing .
  • Stability : The trichloromethyl derivative decomposes upon heating (>300°C), while the target compound’s imine linkages may offer thermal stability up to 200–250°C, suitable for device fabrication .

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